2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative. The reaction conditions often involve the use of absolute ethanol and triethylamine as a base .
Chemical Reactions Analysis
2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with various molecular targets. The compound is known to inhibit the growth of microorganisms by interfering with their cellular processes. It may also exert anti-inflammatory effects by modulating the activity of specific enzymes and signaling pathways .
Comparison with Similar Compounds
2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its fused triazole and thiadiazole rings. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but lack the triazole ring.
1,2,4-Triazole derivatives: These compounds contain the triazole ring but do not have the thiadiazole ring.
Indazole-linked 1,2,4-triazolylthiadiazole derivatives: These compounds have a similar structure but include an indazole moiety.
Properties
Molecular Formula |
C15H11N5O3S |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C15H11N5O3S/c21-12-4-2-1-3-11(12)14-18-19-13(16-17-15(19)24-14)9-5-7-10(8-6-9)20(22)23/h1-8,14,18,21H |
InChI Key |
IZTIGNTTWZUYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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